molecular formula C11H13NO4 B13046564 2-Butoxy-5-nitrobenzaldehyde

2-Butoxy-5-nitrobenzaldehyde

Cat. No.: B13046564
M. Wt: 223.22 g/mol
InChI Key: IRSYSICSOSZGGA-UHFFFAOYSA-N
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Description

2-Butoxy-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a butoxy group (-OC₄H₉) at the 2-position and a nitro group (-NO₂) at the 5-position of the benzene ring.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-butoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3

InChI Key

IRSYSICSOSZGGA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-nitrobenzaldehyde typically involves the nitration of 2-butoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration and decomposition of the product .

Industrial Production Methods: Industrial production of 2-Butoxy-5-nitrobenzaldehyde may involve a multi-step process, starting with the preparation of 2-butoxybenzaldehyde, followed by nitration. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butoxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-5-nitrobenzaldehyde involves its reactivity due to the presence of both the aldehyde and nitro functional groups. The aldehyde group is highly reactive towards nucleophiles, while the nitro group can undergo reduction and other transformations. These functional groups allow the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-butoxy-5-nitrobenzaldehyde, differing primarily in substituent groups:

Compound Name Substituent at 2-position Substituent at 5-position Molecular Weight (g/mol) Key References
2-Butoxy-5-nitrobenzaldehyde Butoxy (-OC₄H₉) Nitro (-NO₂) ~209.2 (estimated) N/A
2-Methyl-5-nitrobenzaldehyde Methyl (-CH₃) Nitro (-NO₂) ~179.1
2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde 4-Chloro-2,6-dimethylphenoxy Nitro (-NO₂) 305.71
2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde (4-Methoxybenzyl)amino Nitro (-NO₂) 286.28

Key Observations :

  • In contrast, the 4-chloro-2,6-dimethylphenoxy group in the compound from adds significant steric hindrance and electron-withdrawing effects due to chlorine, likely reducing solubility in polar solvents. The (4-methoxybenzyl)amino group in combines electron-donating (methoxy) and electron-withdrawing (amino) characteristics, which may influence redox behavior or nucleophilic reactivity.

Physicochemical Properties

Available data for analogs suggest trends:

  • Solubility: Methyl and methoxy substituents (e.g., 2-methyl-5-nitrobenzaldehyde , 2-hydroxy-5-methoxybenzaldehyde ) generally enhance water solubility compared to bulky groups like butoxy or phenoxy. The butoxy group in 2-butoxy-5-nitrobenzaldehyde is expected to reduce aqueous solubility, aligning with hydrophobic trends observed in phenoxy-substituted analogs .
  • Stability: Nitro groups confer thermal stability but may render compounds sensitive to reducing agents. For example, 2-(2-nitrophenoxy)benzaldehyde is stable under recommended storage conditions, suggesting similar stability for 2-butoxy-5-nitrobenzaldehyde.

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